molecular formula C17H19NO2 B12611504 Methyl 4-[(3-phenylpropyl)amino]benzoate CAS No. 647035-70-9

Methyl 4-[(3-phenylpropyl)amino]benzoate

Cat. No.: B12611504
CAS No.: 647035-70-9
M. Wt: 269.34 g/mol
InChI Key: MQFXEDMNAGOOEV-UHFFFAOYSA-N
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Description

Methyl 4-[(3-phenylpropyl)amino]benzoate is an organic compound with the molecular formula C18H21NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-phenylpropylamino substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(3-phenylpropyl)amino]benzoate can be synthesized through a multi-step process involving the following key steps:

    Starting Materials: The synthesis begins with benzoic acid and 3-phenylpropylamine.

    Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.

    Amidation: The methyl benzoate is then reacted with 3-phenylpropylamine under reflux conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-phenylpropyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 4-[(3-phenylpropyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(3-phenylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog without the 3-phenylpropyl group.

    Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate: A compound with a sulfonyl group instead of the phenylpropyl group.

    Methyl 3-amino-4-methylbenzoate: A compound with a methyl group on the benzene ring.

Uniqueness

Methyl 4-[(3-phenylpropyl)amino]benzoate is unique due to the presence of the 3-phenylpropylamino substituent, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

CAS No.

647035-70-9

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 4-(3-phenylpropylamino)benzoate

InChI

InChI=1S/C17H19NO2/c1-20-17(19)15-9-11-16(12-10-15)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,18H,5,8,13H2,1H3

InChI Key

MQFXEDMNAGOOEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCCCC2=CC=CC=C2

Origin of Product

United States

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